2-Bromo-4-propoxybenzaldehyde
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Overview
Description
2-Bromo-4-propoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a propoxy group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-propoxybenzaldehyde typically involves the bromination of 4-propoxybenzaldehyde. One common method is the electrophilic bromination reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a non-polar solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available, making the production cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 2-Bromo-4-propoxybenzoic acid.
Reduction: 2-Bromo-4-propoxybenzyl alcohol.
Substitution: 2-Methoxy-4-propoxybenzaldehyde (when using sodium methoxide).
Scientific Research Applications
2-Bromo-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and fragrances .
Mechanism of Action
The mechanism of action of 2-Bromo-4-propoxybenzaldehyde depends on the specific application. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. In drug development, it may interact with molecular targets such as proteins or nucleic acids, leading to the modulation of biological pathways. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-propoxybenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
3-Bromo-5-methoxy-4-propoxybenzaldehyde: Contains an additional methoxy group, leading to different chemical properties and reactivity
Uniqueness
2-Bromo-4-propoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
2-bromo-4-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUSIXHXCJBYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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